![molecular formula C18H14N2O3 B14588978 (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone CAS No. 61466-65-7](/img/structure/B14588978.png)
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone is a complex organic compound with the molecular formula C20H15N3O3. This compound features a pyrimidine ring substituted with hydroxyphenyl and methoxyphenyl groups, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base, followed by cyclization with guanidine to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The methoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which (2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone
- (2-Hydroxyphenyl)[2-(4-chlorophenyl)pyrimidin-5-yl]methanone
- (2-Hydroxyphenyl)[2-(4-methylphenyl)pyrimidin-5-yl]methanone
Uniqueness
(2-Hydroxyphenyl)[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can enhance its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
61466-65-7 |
|---|---|
Molekularformel |
C18H14N2O3 |
Molekulargewicht |
306.3 g/mol |
IUPAC-Name |
(2-hydroxyphenyl)-[2-(4-methoxyphenyl)pyrimidin-5-yl]methanone |
InChI |
InChI=1S/C18H14N2O3/c1-23-14-8-6-12(7-9-14)18-19-10-13(11-20-18)17(22)15-4-2-3-5-16(15)21/h2-11,21H,1H3 |
InChI-Schlüssel |
GYTDJPRDTCVXAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


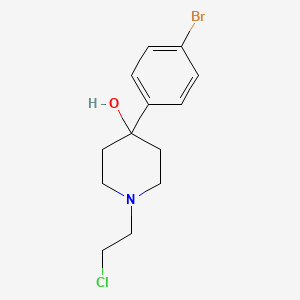
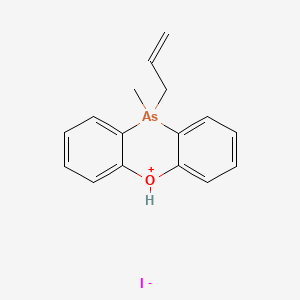
![2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14588917.png)
![1-Azido-2-[3-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14588925.png)
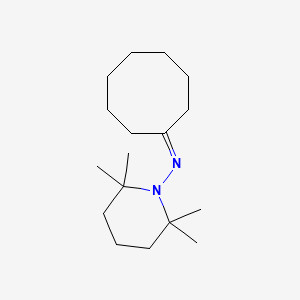
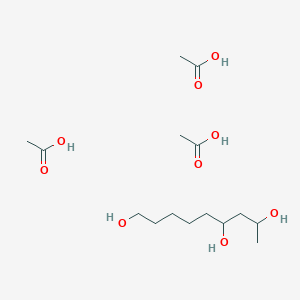
![7,8,9,10-tetrahydro-6H-benzo[b][1,7]naphthyridin-5-one](/img/structure/B14588943.png)
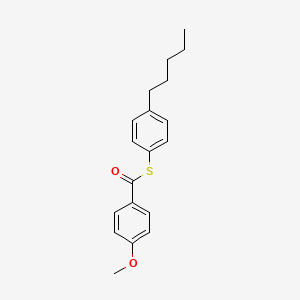
![2-(4-Pentylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14588962.png)
![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
![4-[4-Methyl-3-(propylsulfanyl)phenoxy]benzonitrile](/img/structure/B14588987.png)
![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)
![4-Hydroxy-2-[(2-methyl-2-phenylhydrazinylidene)methyl]butanoic acid](/img/structure/B14588995.png)
